

A Comparative Analysis of Tiglic Acid and Crotonic Acid for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tiglic acid*

Cat. No.: *B131503*

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and experimental evaluation of **tiglic acid** and crotonic acid.

This guide provides a detailed comparison of **tiglic acid** and crotonic acid, two structurally similar short-chain fatty acids with distinct biological activities. This document summarizes their physicochemical properties, explores their roles in cellular signaling, and provides detailed experimental protocols for their evaluation.

Chemical and Physical Properties

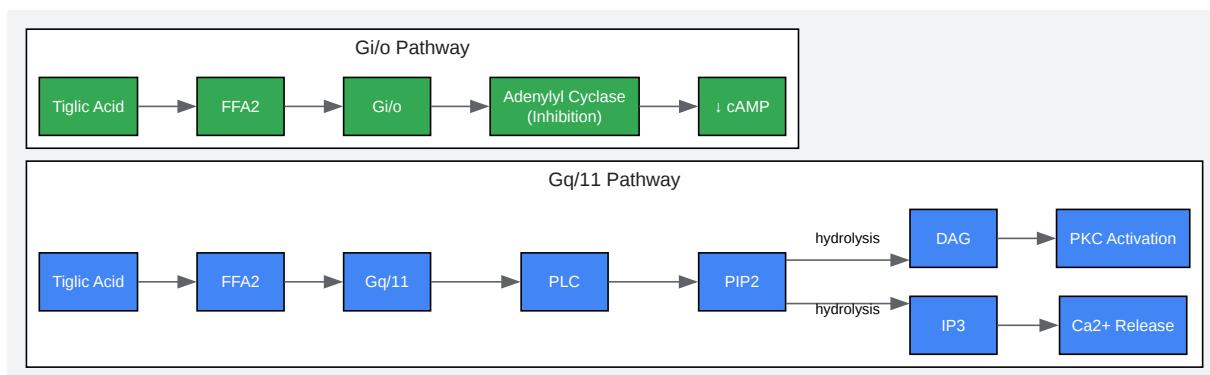
Tiglic acid ((2E)-2-methylbut-2-enoic acid) and crotonic acid ((2E)-but-2-enoic acid) are unsaturated monocarboxylic acids.^{[1][2]} While both are found in natural sources like croton oil, **tiglic acid** is also isolated from the defensive secretions of certain beetles.^{[1][3]} Crotonic acid, on the other hand, is also a product of the microbial fermentation of carbohydrates in the gut.^[4] The key difference in their structure is the presence of a methyl group at the C2 position in **tiglic acid**. This seemingly minor difference contributes to variations in their physical and biological properties.

Property	Tiglic Acid	Crotonic Acid
Synonyms	(2E)-2-Methylbut-2-enoic acid, Tiglinic acid	(2E)-But-2-enoic acid, 3-Methylacrylic acid
Molecular Formula	C ₅ H ₈ O ₂	C ₄ H ₆ O ₂
Molecular Weight	100.12 g/mol [5]	86.09 g/mol
Melting Point	63.5-64 °C[1]	71.4-71.7 °C
Boiling Point	198.5 °C[1]	184.7 °C
Solubility in Water	Slightly soluble[5]	Soluble
Appearance	White crystalline solid with a sweet, warm, spicy odor[1]	White needle-like or prismatic crystals with a pungent odor
pKa	4.96[1]	4.69

Biological Activities and Signaling Pathways

While structurally similar, tiglic and crotonic acid exhibit distinct biological activities, primarily interacting with different cellular targets and pathways.

Tiglic Acid: An Agonist of Free Fatty Acid Receptor 2 (FFA2)


Tiglic acid is recognized as an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[6] FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) and is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract.[6] Upon activation by ligands like **tiglic acid**, FFA2 can couple to two main G protein signaling pathways:

- Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is implicated in processes like insulin secretion.[6]

- Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[7]

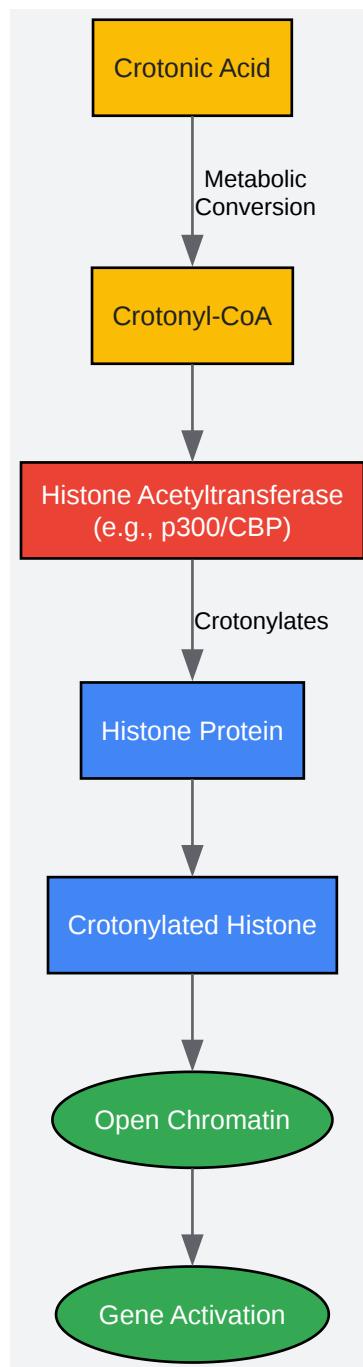
Derivatives of **tiglic acid** have demonstrated anti-inflammatory properties, likely mediated through the activation of FFA2 on immune cells.[7]

FFA2 Signaling Pathways

[Click to download full resolution via product page](#)

Caption: FFA2 receptor activation by **tiglic acid** initiates both Gq/11 and Gi/o signaling cascades.

Crotonic Acid: A Modulator of Histone Crotonylation and Gene Expression


Crotonic acid plays a significant role in epigenetics as a precursor for crotonyl-CoA, the substrate for histone crotonylation.[8] This post-translational modification occurs on lysine residues of histone proteins and is associated with active gene transcription.[4][8]

The process involves the following key steps:

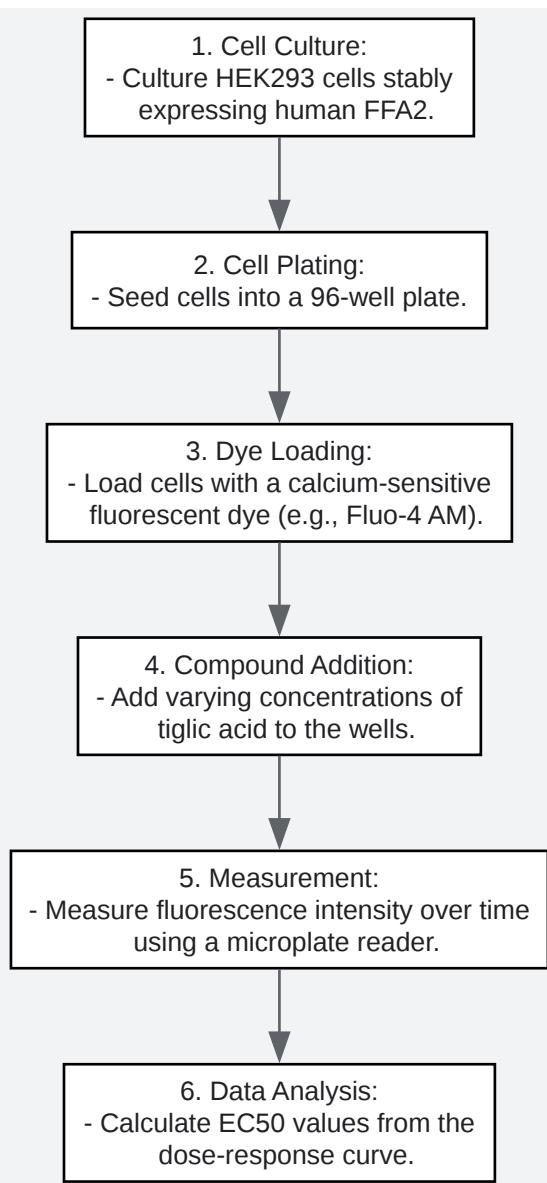
- Conversion to Crotonyl-CoA: Exogenous crotonic acid is converted into crotonyl-CoA within the cell.
- Histone Crotonylation: Histone acetyltransferases (HATs), such as p300/CBP, can utilize crotonyl-CoA to catalyze the transfer of a crotonyl group to histone lysine residues.[9]
- Gene Activation: Histone crotonylation is enriched at active gene promoters and enhancers, contributing to a chromatin state that is permissive for transcription.[8]

This pathway highlights a direct link between cellular metabolism (the availability of crotonyl-CoA) and the regulation of gene expression. Crotonic acid has been shown to induce histone modifications, activate gene expression, and play a role in processes like stem cell reprogramming.[10]

Histone Crotonylation and Gene Activation

[Click to download full resolution via product page](#)

Caption: Crotonic acid contributes to gene activation through its conversion to crotonyl-CoA and subsequent histone crotonylation.


Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of tiglic and crotonic acid.

FFA2 Receptor Activation Assay

This protocol describes a method to assess the activation of the FFA2 receptor by **tiglic acid** using a calcium mobilization assay in a cell line overexpressing the receptor.

Experimental Workflow:

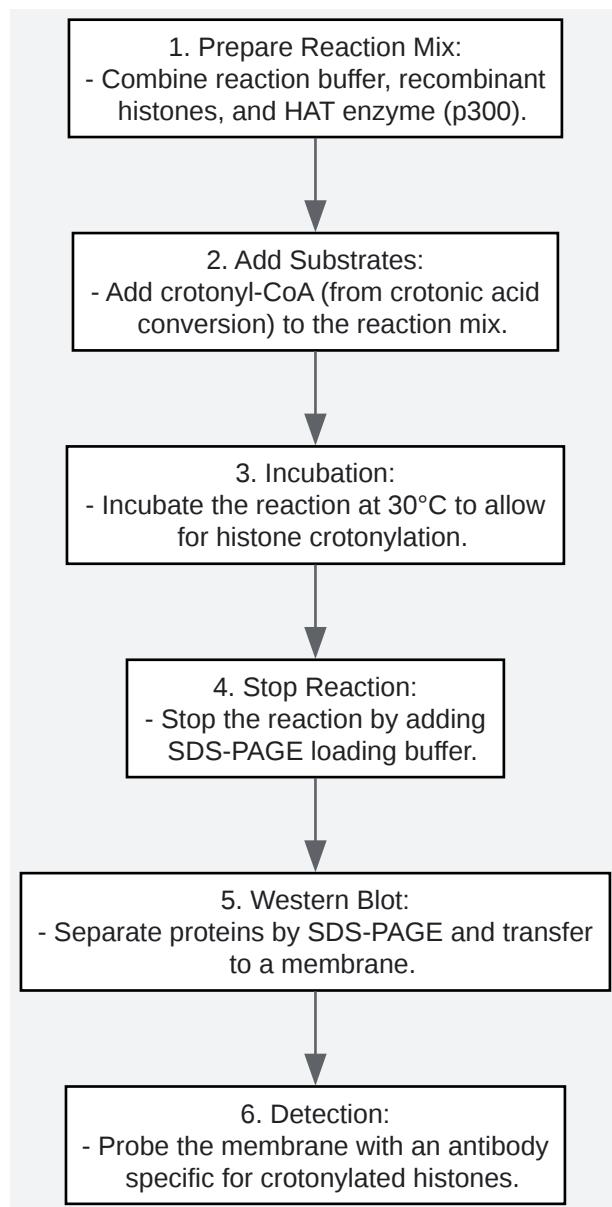
[Click to download full resolution via product page](#)

Caption: Workflow for the FFA2 receptor activation assay.

Materials:

- HEK293 cells stably expressing human FFA2
- DMEM supplemented with 10% FBS and appropriate selection antibiotics
- 96-well black, clear-bottom plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Probenecid
- **Tiglic acid** stock solution
- Fluorescence microplate reader with an injection system

Procedure:


- Cell Culture: Maintain HEK293-FFA2 cells in DMEM supplemented with 10% FBS and selection antibiotic in a humidified incubator at 37°C and 5% CO₂.
- Cell Plating: Seed the cells at a density of 5 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
 - Incubate the plate at 37°C for 1 hour.

- Compound Addition:
 - Prepare serial dilutions of **tiglic acid** in the assay buffer.
 - Wash the cells twice with assay buffer.
 - Add 100 μ L of the **tiglic acid** dilutions to the respective wells.
- Measurement:
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 2 seconds) for a total of 2-3 minutes. An automated injection of the compound can be used for more precise timing.
- Data Analysis:
 - Determine the peak fluorescence response for each concentration of **tiglic acid**.
 - Plot the peak response against the logarithm of the **tiglic acid** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Histone Crotonylation Assay

This protocol outlines a method to assess the ability of crotonic acid to promote histone crotonylation in vitro using isolated histones and a histone acetyltransferase (HAT) enzyme.

Experimental Workflow:

[Click to download full resolution via product page](#)

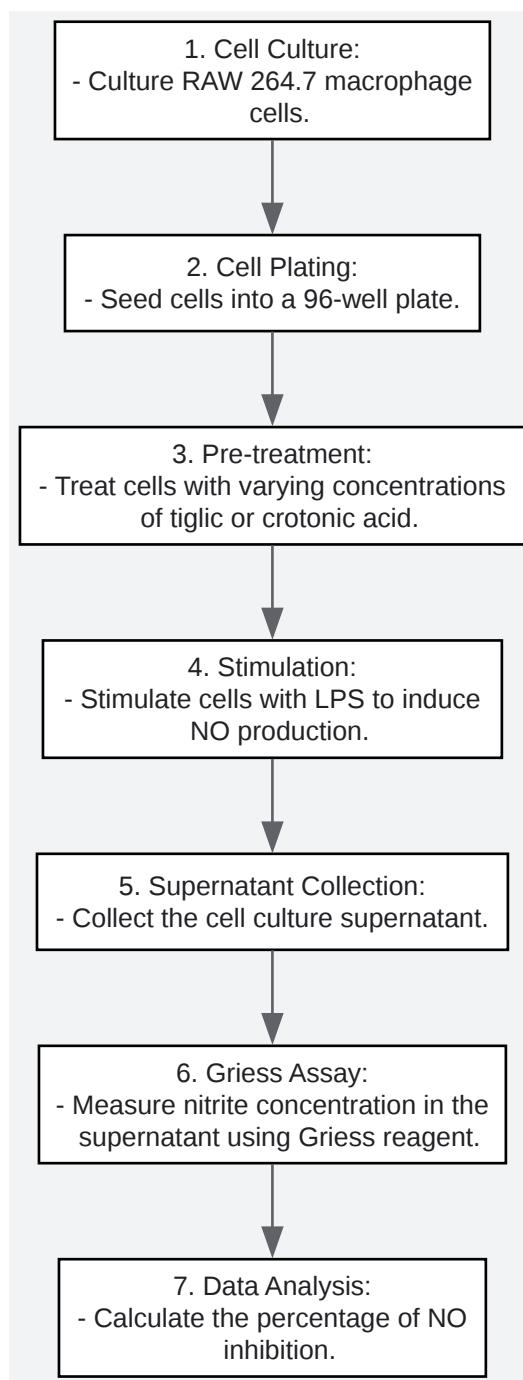
Caption: Workflow for the in vitro histone crotonylation assay.

Materials:

- Recombinant human histone H3
- Recombinant human p300/CBP HAT domain
- Crotonyl-CoA

- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Primary antibody: anti-crotonyl-lysine antibody
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescence substrate
- Imaging system

Procedure:


- Reaction Setup:
 - In a microcentrifuge tube, prepare a reaction mixture containing HAT assay buffer, recombinant histone H3 (e.g., 1 μ g), and recombinant p300/CBP (e.g., 200 ng).
- Substrate Addition:
 - Add crotonyl-CoA to the reaction mixture to a final concentration (e.g., 50 μ M). Include a control reaction without crotonyl-CoA.
- Incubation:
 - Incubate the reaction at 30°C for 1-2 hours.
- Reaction Termination:
 - Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- Western Blotting:
 - Load the samples onto an SDS-PAGE gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Detection:
 - Incubate the membrane with the anti-crotonyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Apply the chemiluminescence substrate and visualize the bands using an imaging system. The intensity of the bands corresponding to crotonylated histone H3 indicates the level of crotonylation.

Anti-inflammatory Activity: Nitric Oxide Production in Macrophages

This protocol details a method to evaluate the anti-inflammatory potential of **tiglic acid** and crotonic acid by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the nitric oxide production assay in macrophages.

Materials:

- RAW 264.7 murine macrophage cell line

- DMEM supplemented with 10% FBS
- 96-well cell culture plates
- Lipopolysaccharide (LPS) from *E. coli*
- **Tiglic acid** and crotonic acid stock solutions
- Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
- Sodium nitrite standard solution
- Microplate reader

Procedure:

- Cell Culture and Plating:
 - Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
 - Seed the cells at a density of 1×10^5 cells/well in a 96-well plate and allow them to adhere overnight.[14]
- Pre-treatment:
 - Remove the medium and replace it with fresh medium containing various concentrations of **tiglic acid** or crotonic acid. Include a vehicle control.
 - Incubate for 1-2 hours.
- Stimulation:
 - Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[12]
 - Incubate the plate for 24 hours.[12]
- Supernatant Collection:

- Carefully collect 50 µL of the cell culture supernatant from each well.
- Griess Assay:
 - Prepare a nitrite standard curve using the sodium nitrite standard solution.
 - In a new 96-well plate, add 50 µL of each supernatant sample and the nitrite standards.
 - Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 10 minutes at room temperature, protected from light.
- Measurement and Analysis:
 - Measure the absorbance at 540 nm using a microplate reader.[\[12\]](#)
 - Calculate the nitrite concentration in the samples using the standard curve.
 - Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Conclusion

Tiglic acid and crotonic acid, while sharing a similar chemical backbone, exhibit distinct and important biological functions. **Tiglic acid** acts as a signaling molecule through its interaction with the FFA2 receptor, suggesting its potential in modulating metabolic and inflammatory pathways. In contrast, crotonic acid serves as a key substrate for histone crotonylation, directly linking cellular metabolism to epigenetic gene regulation. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activities of these two fascinating molecules in various biological contexts. Further direct comparative studies are warranted to quantify the relative potencies and efficiencies of these acids in their respective biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tiglic acid - Wikipedia [en.wikipedia.org]
- 2. Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and Crotonic Acid in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tiglic acid, 13201-46-2 [thegoodsentscompany.com]
- 4. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ -tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tiglic Acid and Crotonic Acid for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b131503#literature-review-comparing-tiglic-acid-and-crotonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com